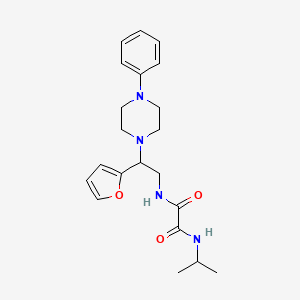
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide, commonly known as FGIN-1-27, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as dopamine D3 receptor antagonists and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
FGIN-1-27 exerts its pharmacological effects by blocking dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways of the brain. This results in the inhibition of dopamine release, which is believed to be the underlying mechanism of action in various neurological disorders.
Biochemical and Physiological Effects:
FGIN-1-27 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is believed to be the underlying mechanism of action in various neurological disorders. It has also been found to reduce the reinforcing effects of drugs of abuse, which makes it a potential candidate for the treatment of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of FGIN-1-27 is its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. However, one of the limitations of FGIN-1-27 is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on FGIN-1-27. One area of interest is the development of new drugs based on the structure of FGIN-1-27 that have improved pharmacological properties. Another area of interest is the study of the role of dopamine D3 receptors in various neurological disorders and the potential therapeutic applications of drugs that target these receptors. Finally, there is a need for further research on the biochemical and physiological effects of FGIN-1-27 to better understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of FGIN-1-27 involves the reaction of 2-(2-furyl)ethylamine with 1-(4-phenylpiperazin-1-yl)propan-2-ol in the presence of oxalyl chloride to form the corresponding oxalyl amide. This is then reacted with isopropylamine to yield FGIN-1-27.
Applications De Recherche Scientifique
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been found to have a high affinity for dopamine D3 receptors and acts as a selective antagonist, which makes it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-16(2)23-21(27)20(26)22-15-18(19-9-6-14-28-19)25-12-10-24(11-13-25)17-7-4-3-5-8-17/h3-9,14,16,18H,10-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXAMETUUCUBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

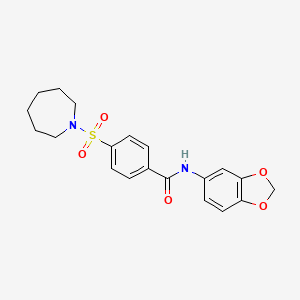
![2-(Benzylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2884176.png)


![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)
![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)
![2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2884184.png)

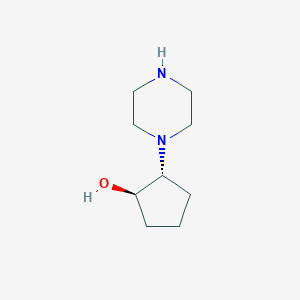
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2884188.png)
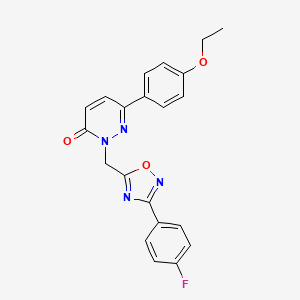
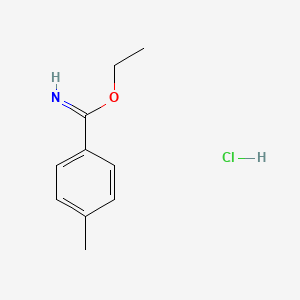
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2884194.png)